molecular formula C14H23N3O4 B10821466 (2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide CAS No. 2012536-16-0

(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide

货号 B10821466
CAS 编号: 2012536-16-0
分子量: 297.35 g/mol
InChI 键: NFXPEHLDVKVVKA-ISTVAULSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NYX-2925, chemically known as (2S, 3R)-3-hydroxy-2-(®-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, is a novel compound developed by Aptinyx. It is a non-opioid, small molecule modulator of the N-methyl-D-aspartate receptor. This compound has shown promise in the treatment of chronic pain conditions, including diabetic peripheral neuropathy and fibromyalgia .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of NYX-2925 involves multiple steps, starting with the preparation of the spirocyclic β-lactam core. The key steps include:

Industrial Production Methods

Industrial production of NYX-2925 follows similar synthetic routes but is optimized for large-scale production. This involves:

化学反应分析

Types of Reactions

NYX-2925 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

科学研究应用

NYX-2925 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study spirocyclic β-lactam chemistry.

    Biology: Investigated for its effects on synaptic plasticity and neuronal communication.

    Medicine: Explored as a potential treatment for chronic pain conditions such as diabetic peripheral neuropathy and fibromyalgia.

    Industry: Potential applications in the development of new pain management therapies

作用机制

NYX-2925 acts as a co-agonist to glutamate at the N-methyl-D-aspartate receptor. At low concentrations of endogenous agonists such as glycine and D-serine, NYX-2925 partially activates the N-methyl-D-aspartate receptors, modulating neural pathways relevant for chronic pain. This modulation enhances synaptic plasticity and neuronal communication, leading to its therapeutic effects .

相似化合物的比较

Similar Compounds

    Rapastinel (formerly GLYX-13): Another N-methyl-D-aspartate receptor modulator with similar structural features.

    Ketamine: An N-methyl-D-aspartate receptor antagonist used for its anesthetic and antidepressant properties.

    D-cycloserine: A partial agonist at the N-methyl-D-aspartate receptor.

Uniqueness of NYX-2925

NYX-2925 is unique due to its specific modulation of the N-methyl-D-aspartate receptor without significant off-target activity. Unlike ketamine, it does not exhibit addictive or sedative side effects, making it a safer alternative for chronic pain management .

属性

CAS 编号

2012536-16-0

分子式

C14H23N3O4

分子量

297.35 g/mol

IUPAC 名称

(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide

InChI

InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14-/m1/s1

InChI 键

NFXPEHLDVKVVKA-ISTVAULSSA-N

手性 SMILES

C[C@H]([C@@H](C(=O)N)N1C[C@@]2(C1=O)CCCN2C(=O)C(C)C)O

规范 SMILES

CC(C)C(=O)N1CCCC12CN(C2=O)C(C(C)O)C(=O)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。